5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Methoxy-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 5-methoxy-1-methyl-1H-pyrazole with a cyanating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce various pyrazole derivatives .
Scientific Research Applications
5-Methoxy-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **5-Hydroxy-1-methyl-1H
Properties
Molecular Formula |
C6H7N3O |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5-methoxy-1-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H7N3O/c1-9-6(10-2)5(3-7)4-8-9/h4H,1-2H3 |
InChI Key |
XHAQPZGQDWYUQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C#N)OC |
Origin of Product |
United States |
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